molecular formula C7H10N2O3S B2549974 2-Amino-4-methoxybenzene-1-sulfonamide CAS No. 72106-13-9

2-Amino-4-methoxybenzene-1-sulfonamide

Cat. No.: B2549974
CAS No.: 72106-13-9
M. Wt: 202.23
InChI Key: KQDZEDHMFMVZRU-UHFFFAOYSA-N
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Description

2-Amino-4-methoxybenzene-1-sulfonamide (CAS: 72106-13-9) is a benzenesulfonamide derivative featuring a methoxy group at the 4-position and an amino group at the 2-position of the aromatic ring. This compound belongs to a broader class of sulfonamides, which are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science. Sulfonamides are characterized by their sulfonyl group (-SO₂NH₂), which contributes to hydrogen-bonding capabilities and influences solubility and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 4-methoxyaniline with chlorosulfonic acid to form 4-methoxybenzenesulfonyl chloride, which is then treated with ammonia to yield the desired sulfonamide .

Industrial Production Methods

In industrial settings, the production of 2-Amino-4-methoxybenzene-1-sulfonamide may involve large-scale sulfonation and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-methoxybenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

Antibacterial Applications

2-Amino-4-methoxybenzene-1-sulfonamide has been recognized for its antibacterial properties. Sulfonamides, in general, inhibit bacterial growth by interfering with folate synthesis, a vital process for bacterial proliferation.

  • Mechanism of Action : The compound acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS), which is crucial in the bacterial folate biosynthesis pathway. By mimicking para-aminobenzoic acid (PABA), it disrupts the production of folate, leading to bacterial cell death.
  • Case Study : A study demonstrated that derivatives of sulfanilamide exhibited significant antibacterial activity against various strains of Staphylococcus aureus and Escherichia coli. The most potent compounds showed minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Anticancer Activity

Recent research has highlighted the potential of this compound derivatives as anticancer agents.

  • Mechanism of Action : The anticancer activity is attributed to the inhibition of carbonic anhydrase isozymes, particularly CA IX, which is overexpressed in many tumors. Inhibition of this enzyme can lead to reduced tumor growth and increased apoptosis in cancer cells.
  • Case Study : A series of synthesized benzenesulfonamides were evaluated for their cytotoxic effects on breast cancer cell lines (MDA-MB-231 and MCF-7). The most active compounds induced significant apoptosis and inhibited cell proliferation at low micromolar concentrations .

Enzyme Inhibition

The ability of this compound to inhibit specific enzymes makes it valuable in therapeutic applications.

  • MAPK1 Inhibition : Recent molecular docking studies indicated that certain derivatives possess strong affinity for MAPK1, suggesting their potential as inhibitors in cancer treatment pathways .
  • Cholinesterase Inhibition : Some sulfonamide derivatives have shown effectiveness as inhibitors of acetylcholinesterase and butyrylcholinesterase, which are relevant in treating neurodegenerative diseases like Alzheimer's .

Synthesis and Derivatives

The synthesis of this compound typically involves straightforward chemical reactions that yield high purity products suitable for pharmaceutical applications.

Synthesis Method Reagents Yield (%) Notes
Acetylationβ-phenethylamine + Acetic anhydride85%Simple reaction conditions
ChlorosulfonationChlorosulfonic acid + Benzene derivative90%High yield with minimal waste
AminationAmine + Sulfonyl chloride80%Effective for generating sulfonamide linkages

Mechanism of Action

The mechanism of action of 2-Amino-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt various biological processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers of Methoxy-Substituted Benzenesulfonamides

The position and number of methoxy groups significantly alter physicochemical properties and applications. Key analogs include:

Compound Name CAS Number Substituent Positions Molecular Weight Key Applications/Notes
2-Amino-4-methoxybenzene-1-sulfonamide 72106-13-9 2-NH₂, 4-OCH₃ 202.22 g/mol Discontinued (commercial unavailability)
2-Amino-5-methoxybenzenesulfonamide 6451-50-9 2-NH₂, 5-OCH₃ 202.22 g/mol Research in antimicrobial agents
2-Amino-3-methoxybenzenesulfonamide 393089-55-9 2-NH₂, 3-OCH₃ 202.22 g/mol Potential kinase inhibition studies
2-Amino-4,5-dimethoxybenzenesulfonamide 19365-52-7 2-NH₂, 4-OCH₃, 5-OCH₃ 232.24 g/mol Enhanced solubility in polar solvents

Key Observations :

Functional Analogs: Sulfonylurea Herbicides

  • Metsulfuron Methyl Ester : Features a 4-methoxy-6-methyl-1,3,5-triazine group linked to a sulfonamide-benzoate scaffold. Its herbicidal activity relies on the triazine ring’s electron-withdrawing properties, enhancing binding to acetolactate synthase (ALS) enzymes .

Crystallographic and Conformational Insights

Crystallographic data for related compounds, such as 2-Aminoanilinium 4-methylbenzenesulfonate, reveal key structural parameters:

  • Bond Angles : The O—S—O angle in sulfonate groups averages 111.59° , slightly wider than typical sulfonamide angles due to differences in hybridization.
  • Torsional Strain : The C6—C1—C2—N2 torsion angle (178.01°) in aromatic sulfonamides suggests near-planar conformations, favoring π-stacking interactions in crystal lattices .

Biological Activity

2-Amino-4-methoxybenzene-1-sulfonamide, also known as a sulfonamide derivative, has garnered attention in recent years due to its potential biological activities, particularly in antimicrobial and cardiovascular applications. This article explores the compound's biological activity, including its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a benzene ring with an amino group and a methoxy group attached to it, along with a sulfonamide functional group. The chemical formula is C7H10N2O3SC_7H_{10}N_2O_3S, and its molecular weight is approximately 194.23 g/mol.

Antimicrobial Activity

Research indicates that sulfonamide derivatives, including this compound, exhibit varying degrees of antimicrobial activity. A study evaluated the antimicrobial efficacy against several bacterial strains using the agar dilution method. The results showed that while some derivatives demonstrated moderate activity, this compound did not significantly inhibit bacterial growth at concentrations below 100 μM when compared to standard antibiotics like ciprofloxacin .

Cardiovascular Effects

Recent studies have suggested that certain sulfonamide derivatives can affect cardiovascular parameters such as perfusion pressure and coronary resistance. For instance, a derivative closely related to this compound was shown to decrease perfusion pressure in a time-dependent manner. The compound's interaction with calcium channels was highlighted as a potential mechanism for these effects .

Table 1: Summary of Cardiovascular Effects

CompoundEffect on Perfusion PressureCoronary Resistance
4-(2-aminoethyl)-benzenesulfonamideDecreasedLowered (p = 0.05)
ControlStableStable

The biological activity of this compound may be attributed to its ability to inhibit certain enzymes involved in folate synthesis, which is crucial for bacterial growth and replication. This mechanism is similar to that of other sulfonamides that target dihydropteroate synthase, an enzyme critical for the synthesis of folate in bacteria .

Docking Studies

Computational studies using molecular docking have suggested that this compound can interact effectively with calcium channel proteins. The docking analysis indicated potential binding affinities that could lead to modulation of calcium influx in cardiac tissues, thereby influencing cardiovascular dynamics .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Theoretical models suggest that this compound has favorable permeability characteristics but may exhibit low plasma protein binding (approximately 72.9%), indicating rapid distribution and elimination from systemic circulation .

Table 2: Pharmacokinetic Parameters

ParameterValue
Plasma Protein Binding72.9%
Volume of DistributionOptimal
Half-LifeShort

Case Studies

Several case studies have documented the effects of sulfonamide derivatives on various biological systems:

  • Study on Perfusion Pressure : A study published in the Brazilian Journal of Science investigated the impact of sulfonamides on perfusion pressure in animal models. The findings indicated significant reductions in pressure when treated with specific derivatives, suggesting a therapeutic potential for managing cardiovascular conditions .
  • Antioxidant Activity Assessment : In another study assessing antioxidant properties, various sulfonamide derivatives were tested for their ability to scavenge free radicals using DPPH and FRAP assays. While this compound was not the most potent antioxidant, it exhibited moderate activity compared to other tested compounds .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Amino-4-methoxybenzene-1-sulfonamide and verifying its purity?

Methodological Answer: Synthesis typically involves sulfonation and amination steps. For example, sulfonamide derivatives can be prepared by reacting 4-methoxyaniline with sulfonic acid derivatives under controlled conditions (e.g., i-PrOH solvent, room temperature) . Verification of purity requires:

  • Chromatography : HPLC or TLC with UV detection.
  • Spectroscopy : 1H^1H-NMR (e.g., δ 7.2–6.8 ppm for aromatic protons) and LC-MS for molecular ion confirmation.
  • Elemental Analysis : Carbon, hydrogen, nitrogen (CHN) analysis to confirm stoichiometry.

Table 1: Example Synthesis Conditions

ReagentSolventTemperatureTimeYield (%)
4-Methoxyanilinei-PrOHRT24 h65–75
Sulfonyl chloride derivativeDMF80°C1.5 h70–80

Q. How can researchers characterize the structural properties of this compound using spectroscopic techniques?

Methodological Answer:

  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELX software (e.g., SHELXL for refinement) .
  • NMR Spectroscopy : Assign peaks using 1H^1H-NMR (e.g., methoxy group at δ ~3.8 ppm) and 13C^{13}C-NMR (e.g., sulfonamide carbon at δ ~165 ppm).
  • IR Spectroscopy : Confirm sulfonamide S=O stretching vibrations (~1350–1150 cm1^{-1}) .

Q. What experimental considerations are critical for assessing the solubility and stability of this compound in different solvents?

Methodological Answer:

  • Solubility : Test in polar (DMSO, water) and non-polar solvents (hexane) via gravimetric analysis.
  • Stability : Monitor degradation under UV light, varying pH (2–12), and elevated temperatures (25–60°C) using HPLC .
  • Hygroscopicity : Store in desiccators with silica gel to prevent moisture absorption .

Advanced Research Questions

Q. What challenges arise in determining the crystal structure of this compound, and how can SHELX software address them?

Methodological Answer: Challenges include twinning, weak diffraction, and hydrogen atom localization. SHELX workflows mitigate these by:

  • SHELXD : For phase problem resolution via dual-space algorithms.
  • SHELXL : Refinement with restraints for disordered methoxy/sulfonamide groups.
  • Validation : Using CrysAlisPro to check for R-factor convergence (<5%) .

Q. How can in vitro antiproliferative assays be designed to evaluate the bioactivity of sulfonamide derivatives?

Methodological Answer:

  • Cell Lines : Use human cancer lines (e.g., U-937, SK-MEL-1) with 72-hour incubation.
  • Dosing : Test concentrations (0.1–100 μM) and calculate IC50_{50} via MTT assay .
  • Controls : Include cisplatin as a positive control and DMSO as a vehicle control .

Table 2: Example Antiproliferative Data

CompoundIC50_{50} (μM) – U-937IC50_{50} (μM) – SK-MEL-1
2-Amino-4-methoxy analog12.3 ± 1.218.7 ± 2.1
Cisplatin2.1 ± 0.31.8 ± 0.4

Q. What computational strategies are effective in predicting the structure-activity relationships of sulfonamide-based compounds?

Methodological Answer:

  • Molecular Docking : Use Schrödinger Suite (Glide module) to predict binding to targets like carbonic anhydrase IX .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess charge distribution .

Q. How should researchers resolve contradictions in spectroscopic data when characterizing sulfonamide derivatives?

Methodological Answer:

  • Cross-Validation : Compare NMR data with NIST Chemistry WebBook entries .
  • Crystallographic Validation : Use X-ray data to resolve ambiguities in proton assignments .
  • Error Analysis : Calculate standard deviations for repeated measurements (e.g., 1H^1H-NMR δ ± 0.02 ppm) .

Q. Data Contradiction Analysis

  • Case Study : Conflicting 1H^1H-NMR shifts for methoxy groups (δ 3.7 vs. 3.9 ppm) may arise from solvent polarity or hydrogen bonding. Resolve by testing in CDCl3_3 vs. DMSO-d6_6 .
  • Crystallographic Ambiguity : If SHELXL refinement yields high Rint_{\text{int}} (>10%), re-examine data for twinning or absorption effects .

Properties

IUPAC Name

2-amino-4-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3S/c1-12-5-2-3-7(6(8)4-5)13(9,10)11/h2-4H,8H2,1H3,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQDZEDHMFMVZRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)S(=O)(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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